molecular formula C17H20N6O B6702948 N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine

Cat. No.: B6702948
M. Wt: 324.4 g/mol
InChI Key: JETZKVFGFMIMLJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-22(2)17-14(4-3-7-19-17)24-12-6-9-23(10-12)16-13-5-8-18-15(13)20-11-21-16/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETZKVFGFMIMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Cu-catalyzed coupling reactions. For instance, the synthesis can begin with the preparation of 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate is then subjected to a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and further functional group transformations to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and safety. For example, the use of DL-α-tocopherol methoxypolyethylene glycol succinate (TPGS-750-M) as a reaction solvent can improve the yield of Sonogashira coupling reactions. Additionally, continuous flow chemistry can help mitigate the safety risks associated with oxidation reactions, simplifying the overall process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as NaClO2 and TEMPO.

    Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxamides, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, the compound may act as an inhibitor of protein kinases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine is unique due to its specific substitution pattern and the presence of the pyrrolidin-3-yl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications .

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